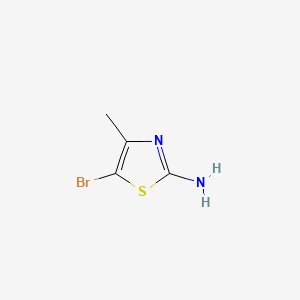

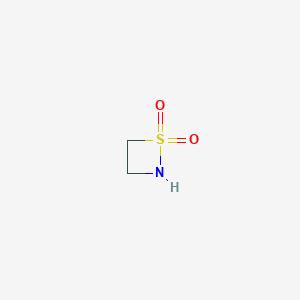

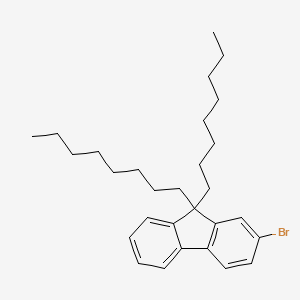

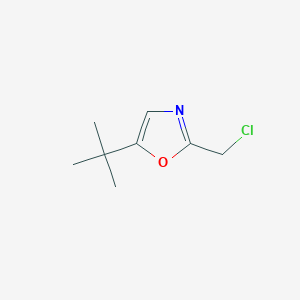

![molecular formula C7H5NOS B1282128 噻吩并[2,3-c]吡啶-4-醇 CAS No. 73224-08-5](/img/structure/B1282128.png)

噻吩并[2,3-c]吡啶-4-醇

描述

Thieno[2,3-c]pyridin-4-ol is a useful research compound. Its molecular formula is C7H5NOS and its molecular weight is 151.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thieno[2,3-c]pyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thieno[2,3-c]pyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物研究:激酶抑制

噻吩并[2,3-c]吡啶-4-醇衍生物已被探索为潜在的激酶抑制剂。 激酶是酶,在信号转导中起着至关重要的作用,并且是药物开发的目标,特别是在癌症治疗中 . 噻吩并[2,3-c]吡啶-4-醇骨架可以模拟 ATP,即细胞的能量货币,并通过与酶的 ATP 口袋结合来抑制激酶活性 .

生物学研究:抗炎剂

噻吩并[2,3-c]吡啶-4-醇及其类似物已显示出作为抗炎剂的希望。 它们可以调节人体的炎症反应,这有利于治疗以炎症为主要因素的疾病,例如关节炎和哮喘 .

作用机制

Target of Action

Thieno[2,3-c]pyridin-4-ol derivatives have been identified as inhibitors of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.

Mode of Action

The thieno[2,3-c]pyridin-4-ol derivatives interact with the hinge region of their kinase targets. The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . This interaction inhibits the kinase activity of GRK2, thereby modulating the function of GPCRs.

Biochemical Pathways

The inhibition of GRK2 by thieno[2,3-c]pyridin-4-ol derivatives affects the G protein-coupled receptor signaling pathways . GRK2 is known to phosphorylate activated GPCRs, leading to the recruitment of arrestin proteins that desensitize the receptors and terminate the signaling . Therefore, the inhibition of GRK2 can potentially enhance GPCR signaling.

Result of Action

The inhibition of GRK2 by thieno[2,3-c]pyridin-4-ol derivatives can potentially lead to enhanced GPCR signaling. This could result in various molecular and cellular effects, depending on the specific GPCR pathway involved. For instance, enhanced signaling through certain GPCRs could potentially lead to anti-inflammatory effects .

属性

IUPAC Name |

thieno[2,3-c]pyridin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-6-3-8-4-7-5(6)1-2-10-7/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAVWFDMNHLUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515365 | |

| Record name | Thieno[2,3-c]pyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73224-08-5 | |

| Record name | Thieno[2,3-c]pyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

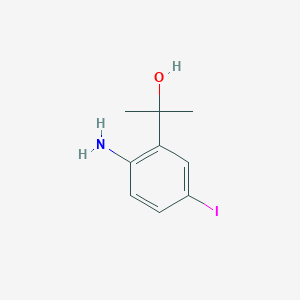

![3-[(Diphenylmethyl)amino]propan-1-ol](/img/structure/B1282080.png)